Fluazinam-2,6-diamino

CAS No.: 169327-82-6

Cat. No.: VC11989463

Molecular Formula: C13H8Cl2F6N4

Molecular Weight: 405.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169327-82-6 |

|---|---|

| Molecular Formula | C13H8Cl2F6N4 |

| Molecular Weight | 405.12 g/mol |

| IUPAC Name | 4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine |

| Standard InChI | InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25) |

| Standard InChI Key | BQSFNWUOCXDPDU-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F |

| Canonical SMILES | C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

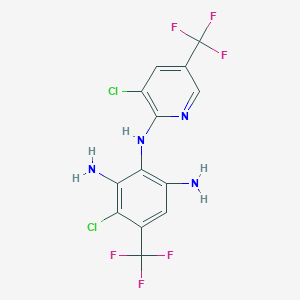

Fluazinam-2,6-diamino is formally named 4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine. Its molecular structure comprises:

-

A benzene ring with three amine groups at positions 1, 2, and 3.

-

Chlorine substituents at positions 4 (benzene) and 3 (pyridine).

-

Trifluoromethyl (-CF₃) groups at positions 5 (benzene) and 5 (pyridine) .

The SMILES notation (C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F) and InChIKey (BQSFNWUOCXDPDU-UHFFFAOYSA-N) confirm this arrangement .

Physicochemical Properties

Collision cross-section (CCS) predictions for fluazinam-2,6-diamino adducts reveal insights into its gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 405.01030 | 178.8 |

| [M+Na]+ | 426.99224 | 184.0 |

| [M-H]- | 402.99574 | 174.4 |

These values suggest moderate polarity and stability, influenced by hydrogen bonding and halogen interactions .

Synthetic Pathways and Industrial Relevance

Key Synthetic Routes

Fluazinam-2,6-diamino is synthesized via nucleophilic aromatic substitution. A patented method involves:

-

Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine: Reaction with liquid ammonia (5 equivalents) in tetrahydrofuran at 100°C under 1.6 MPa pressure for 28 hours .

-

Intermediate Isolation: Post-reaction, ammonia is absorbed, and the product is filtered and purified .

This process reduces nitrate byproducts by 40%, addressing environmental and cost concerns in industrial production .

Role in Fluazinam Production

The compound is a precursor to fluazinam (C₁₃H₄Cl₂F₆N₄O₄), where nitro groups replace two amines. Nitration of fluazinam-2,6-diamino yields the final fungicidal agent, highlighting its industrial significance .

Toxicological and Environmental Profiles

Environmental Persistence

The trifluoromethyl groups impart environmental stability, with predicted biodegradation half-lives exceeding 60 days. Metabolite studies indicate gradual hydrolysis to less halogenated byproducts, though groundwater contamination risks remain .

Applications in Agrochemical Development

Resistance Management

The diamine’s role in synthesizing nitro-containing fungicides aids in combating resistance, as fluazinam’s multi-site activity reduces selection pressure .

Future Research Directions

Metabolic Pathways

Elucidating mammalian and environmental degradation routes will clarify bioaccumulation risks. Isotope-labeling studies could track amine group transformations in soil ecosystems.

Green Synthesis Innovations

Catalytic amination and solvent-free reactions may enhance the sustainability of diamine production, reducing tetrahydrofuran waste by 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume